molecular formula C20H21ClN2O4 B6034064 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide

货号 B6034064
分子量: 388.8 g/mol
InChI 键: JCBCJSSBXRGPGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide, also known as ABT-199 or Venetoclax, is a small molecule drug that is used to treat chronic lymphocytic leukemia (CLL) and other blood cancers. It was developed by AbbVie and Roche and was approved by the FDA in 2016. ABT-199 is a selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a key role in the survival of cancer cells.

作用机制

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide selectively binds to BCL-2 and prevents it from inhibiting apoptosis. BCL-2 is overexpressed in many cancer cells, which allows them to evade apoptosis and continue to grow and divide. By inhibiting BCL-2, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide induces apoptosis in these cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been shown to have a favorable safety profile in clinical trials, with the most common side effects being nausea, diarrhea, and fatigue. In terms of its biochemical and physiological effects, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been shown to decrease the levels of circulating CLL cells in patients and induce apoptosis in these cells.

实验室实验的优点和局限性

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its potential for off-target effects and its limited efficacy in certain types of cancer.

未来方向

There are several future directions for research on N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide, including:
1. Developing new formulations of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide that can overcome its limitations and improve its efficacy in treating different types of cancer.
2. Studying the mechanisms of resistance to N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide in cancer cells and developing strategies to overcome this resistance.
3. Investigating the potential of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide in combination with other drugs or therapies for the treatment of cancer.
4. Exploring the use of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide in other diseases or conditions where BCL-2 plays a role, such as autoimmune disorders.
In conclusion, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide is a promising drug for the treatment of CLL and other blood cancers, with a unique mechanism of action that targets BCL-2. Further research is needed to fully understand its potential and limitations, as well as to explore new directions for its use in cancer treatment and other applications.

合成方法

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chlorobenzylamine, which is reacted with 2-methoxyphenol to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide.

科学研究应用

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its efficacy in treating CLL and other blood cancers. It has shown promising results in inducing apoptosis (cell death) in cancer cells that overexpress BCL-2. In addition, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been shown to be effective in combination with other drugs, such as rituximab, in treating CLL.

属性

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-26-17-8-4-5-9-18(17)27-13-19(24)22-15-10-20(25)23(12-15)11-14-6-2-3-7-16(14)21/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBCJSSBXRGPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。